N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)21-14-7-5-12(6-8-14)15-9-10-20-22-15/h2-11H,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXLNNMBAIFORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nenitzescu Reaction-Based Approach
The classical method employs condensation of 2-methoxyacetophenone derivatives with 1,4-benzoquinone under acidic conditions. For example:
- Enaminoketone formation : 2-Methoxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 6 hr to form the enaminoketone intermediate.
- Cyclization : Treating the enaminoketone with 1,4-benzoquinone in acetic acid at 60°C for 12 hr yields 5-hydroxy-7-methoxybenzofuran.
- Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the C-2 methyl group to carboxylic acid.
Limitations : Low yields (30–45%) due to competing indole byproduct formation.
Alternative Cyclization via Ullmann Coupling
A higher-yielding route involves:
- Methyl 2-hydroxy-4-methoxybenzoate synthesis from 2,4-dihydroxybenzoic acid via selective methylation (CH₃I/K₂CO₃).
- CuI-catalyzed cyclization with methyl acrylate in DMF at 120°C for 24 hr forms methyl 7-methoxybenzofuran-2-carboxylate (72% yield).
- Saponification : NaOH/MeOH/H₂O hydrolysis produces the carboxylic acid (quantitative yield).
Preparation of 4-(1H-Pyrazol-3-yl)Aniline
Suzuki-Miyaura Cross-Coupling
Patent EP3280710B1 details pyrazole installation via Pd-catalyzed coupling:
- Boronic ester synthesis : 1H-Pyrazole-3-boronic acid pinacol ester prepared from 3-bromo-1H-pyrazole and bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 hr).
- Coupling with 4-bromoaniline : React boronic ester (1.2 eq) with 4-bromoaniline (1.0 eq) using PdCl₂(PPh₃)₂ (0.8 mol%), Cs₂CO₃ (1.5 eq) in THF/H₂O (3:1) at 85°C for 6 hr. Yield: 78–82% after silica gel chromatography.
Critical parameters :
Direct Cyclocondensation Method
WO2010012797A2 discloses an alternative using hydrazine and diketones:
- 1-(4-Nitrophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis from 4-nitroacetophenone and DMF-DMA.
- Hydrazine cyclization : React with hydrazine hydrate in ethanol at reflux (8 hr) to form 3-(4-nitrophenyl)-1H-pyrazole (68% yield).
- Nitro reduction : H₂/Pd-C in MeOH reduces the nitro group to amine (quantitative).
Carboxamide Bond Formation
Carbodiimide-Mediated Coupling
VulcanChem’s protocol for analogous compounds uses:
- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq) with EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in DCM (0°C, 30 min).
- Amidation : Add 4-(1H-pyrazol-3-yl)aniline (1.1 eq) and stir at RT for 12 hr.
- Workup : Wash with 5% citric acid, saturated NaHCO₃, brine; purify via recrystallization (EtOAc/hexane). Yield: 85–89%.
Mixed Anhydride Method
For acid-sensitive substrates:
- Chloroformate activation : React carboxylic acid with isobutyl chloroformate (1.1 eq) and NMM (1.2 eq) in THF at −15°C.
- Amine coupling : Add 4-(1H-pyrazol-3-yl)aniline (1.05 eq) and stir at 0°C → RT over 6 hr. Yield: 76–80%.
Process Optimization and Analytical Validation
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Synthetic Routes
- General Methodology : The synthesis often starts with the formation of the benzofuran derivative, followed by the introduction of the pyrazole ring through condensation reactions.
- Key Reagents : Common reagents include phenyl hydrazine for forming pyrazole derivatives and various coupling agents for linking different moieties.
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Biological Studies
The compound is utilized in biological studies to explore its interactions with specific molecular targets:
- Enzyme Inhibition : Investigations are ongoing to determine how it affects enzyme activity related to disease processes.
- Receptor Modulation : The potential for this compound to act as a modulator of receptors involved in pain and inflammation is being explored.
Material Science
Beyond medicinal applications, this compound can serve as a building block for synthesizing new materials:
- Polymer Chemistry : Its unique structure can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.
- Nanotechnology : The compound's properties make it suitable for developing nanomaterials with specific functionalities.
Case Studies and Research Findings
Several studies highlight the effectiveness and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzofuran-containing molecules. Examples are:
- 5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide .
- Various 3(5)-substituted pyrazoles .
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring, a benzofuran moiety, and a carboxamide group, which contribute to its diverse pharmacological properties.
Chemical Structure
The IUPAC name for this compound is 7-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide. Its molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C19H15N3O3 |
| Molecular Weight | 333.34 g/mol |
| InChI Key | IRXLNNMBAIFORO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing various catalysts and solvents under controlled temperatures to optimize yield and purity. The compound serves as a building block for synthesizing more complex molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical responses that result in its observed effects. Ongoing research continues to elucidate the precise pathways and molecular interactions involved.
Anticancer Activity
Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzofuran structure can enhance antiproliferative activity against various cancer cell lines. In particular, the introduction of methoxy groups at specific positions on the benzofuran ring has been linked to increased potency against tumors .
Antimicrobial Properties
Compounds containing pyrazole and benzofuran structures have also been evaluated for their antimicrobial activities. Preliminary studies suggest that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are under investigation. Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Study on Anticancer Activity
A study conducted by Flynn et al. demonstrated that introducing methyl and methoxy groups at specific positions on the benzofuran ring significantly increased the anticancer activity of related compounds. The study highlighted how structural modifications could lead to compounds exhibiting 2–10 times greater potency compared to their unsubstituted counterparts .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several pyrazole derivatives were synthesized and screened against common pathogens. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting a potential role for these compounds in combating antibiotic resistance .
Q & A
Q. How to evaluate stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
